molecular formula C16H17BrN2O4S2 B3312142 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946296-09-9

4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B3312142
CAS RN: 946296-09-9
M. Wt: 445.4 g/mol
InChI Key: LCNWVRUCVNQWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound, also known as BMT-046071, belongs to the class of sulfonamide compounds, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves the inhibition of the proteasome, which is a large protein complex that plays a key role in the degradation of proteins. By inhibiting the proteasome, this compound can induce the accumulation of proteins that are toxic to cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce the accumulation of ubiquitinated proteins, which are proteins that have been marked for degradation by the proteasome. This accumulation of ubiquitinated proteins can lead to the activation of the unfolded protein response, which is a cellular stress response that can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of interest is the study of the role of the proteasome in the development of drug resistance in cancer cells, and the potential use of proteasome inhibitors such as this compound to overcome this resistance. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, and to identify potential side effects and toxicity in vivo.

Scientific Research Applications

4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for its potential as an anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-11-14(6-9-16(12)19)18-25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNWVRUCVNQWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Reactant of Route 3
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Reactant of Route 4
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Reactant of Route 5
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Reactant of Route 6
4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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